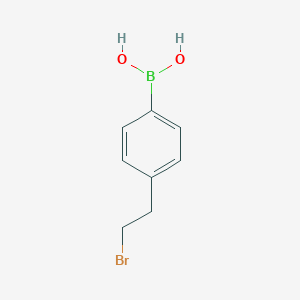

(4-(2-Bromoethyl)phenyl)boronic acid

Description

Significance of Boronic Acids as Versatile Reagents in Organic Synthesis

Boronic acids, characterized by the general formula R–B(OH)₂, are a class of organic compounds that have become indispensable in modern synthetic chemistry. molecularcloud.org Their stability, generally low toxicity, and ease of handling make them attractive reagents for a wide range of chemical transformations. nih.gov One of the most prominent applications of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. boronmolecular.comwikipedia.org This reaction's versatility allows for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. boronmolecular.com

Beyond cross-coupling reactions, boronic acids participate in other significant transformations such as the Chan-Lam coupling, which forms carbon-nitrogen or carbon-oxygen bonds. molecularcloud.org Their ability to act as Lewis acids enables them to form reversible covalent complexes with molecules containing diol or diamine functionalities, a property exploited in the development of sensors and for the protection of functional groups. wikipedia.orgchemicalbook.com The degradation of boronic acids to boric acid, a naturally occurring and "green" compound, further enhances their appeal in sustainable chemical synthesis. nih.gov

Rationale for Research Focus on Haloalkyl-Substituted Arylboronic Acids

The strategic incorporation of a haloalkyl group, such as the bromoethyl group in (4-(2-Bromoethyl)phenyl)boronic acid, onto an arylboronic acid scaffold introduces a second reactive site into the molecule. This dual functionality is highly advantageous in synthetic chemistry, as it allows for sequential and orthogonal reactions. The boronic acid moiety can participate in transformations like the Suzuki coupling, while the haloalkyl group can undergo a variety of nucleophilic substitution reactions.

This bifunctionality enables the construction of complex molecular architectures in a controlled and efficient manner. For instance, the boronic acid can be used to form a biaryl structure, and the haloalkyl chain can then be modified to introduce further complexity or to attach the molecule to a solid support or a biological target. This approach is particularly valuable in medicinal chemistry for the synthesis of drug candidates and in materials science for the creation of functional polymers.

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on leveraging its dual reactivity. A major area of investigation is its use in multi-step synthetic sequences where both the boronic acid and the bromoethyl group are exploited to build intricate molecular frameworks.

One significant research trajectory involves the use of the boronic acid in Suzuki-Miyaura cross-coupling reactions to create a biaryl core structure. mdpi.com Following this, the bromoethyl group serves as a handle for further functionalization. This could involve reactions with amines, thiols, or other nucleophiles to introduce diverse substituents.

Another avenue of research explores the transformation of the bromoethyl group itself prior to or after the boronic acid's participation in a coupling reaction. For example, elimination of HBr from the bromoethyl group can generate a vinyl group, providing a different type of reactive handle for subsequent transformations. Conversely, the bromine can be displaced to install a variety of functional groups, expanding the synthetic utility of the starting material.

Properties

IUPAC Name |

[4-(2-bromoethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,11-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNGHXMQOMKXOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCBr)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60631612 | |

| Record name | [4-(2-Bromoethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137756-90-2 | |

| Record name | B-[4-(2-Bromoethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137756-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(2-Bromoethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Bromoethyl Phenyl Boronic Acid

Foundational Approaches for Arylboronic Acid Synthesis

The preparation of arylboronic acids has a rich history rooted in fundamental organometallic chemistry. These foundational methods typically involve the creation of a highly reactive organometallic intermediate, which is then quenched with a boron-containing electrophile.

Electrophilic Trapping of Organometallic Reagents with Borate (B1201080) Esters

A classic and widely employed strategy for the synthesis of arylboronic acids involves the reaction of a nucleophilic organometallic compound with an electrophilic borate ester. This approach is versatile and can be adapted using different organometallic reagents.

The use of Grignard reagents represents a cornerstone in the synthesis of arylboronic acids. organic-chemistry.orgwikipedia.org The general process involves the formation of an arylmagnesium halide (Grignard reagent) from the corresponding aryl halide. This highly nucleophilic species is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronic ester. Subsequent hydrolysis of the ester yields the desired arylboronic acid. wikipedia.orggoogle.com

A general protocol for this transformation involves the direct insertion of magnesium in the presence of lithium chloride (LiCl) or through a magnesium-bromine exchange with iPrMgCl·LiCl, followed by electrophilic borylation at 0°C, often resulting in excellent yields. organic-chemistry.org The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF). google.com While historically performed at very low temperatures (below -60°C), modern protocols have shown that the synthesis of aryl borate diesters can be effectively accomplished at temperatures ranging from -10°C to 0°C. google.com

| Reagent Type | Key Reagents | Typical Conditions | Product |

| Grignard Reagent | Aryl halide, Magnesium, Trialkyl borate | Ethereal solvent, -10°C to 0°C | Arylboronic acid |

An alternative to Grignard reagents is the use of organolithium species, which are typically prepared via a lithium-halogen exchange reaction. wikipedia.orgnih.gov This method involves treating an aryl halide with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures to generate a highly reactive aryllithium intermediate. wikipedia.orgchemicalbook.com This intermediate is then quenched with a trialkyl borate to form the boronic ester, which is subsequently hydrolyzed to the boronic acid. nih.govchemicalbook.com

The lithium-halogen exchange is a rapid reaction, often kinetically controlled, with the rate of exchange following the trend of I > Br > Cl. wikipedia.org Due to the high reactivity of organolithium reagents, these reactions are often conducted at very low temperatures, such as -78°C, to prevent side reactions. chemicalbook.comgoogle.com The choice of solvent can also be critical, with ethereal solvents like THF being common. chemicalbook.com

| Reagent Type | Key Reagents | Typical Conditions | Product |

| Organolithium Reagent | Aryl halide, Alkyllithium, Trialkyl borate | Ethereal solvent, -78°C | Arylboronic acid |

Transition Metal-Catalyzed Coupling Reactions for Boronic Acid Formation

In recent decades, transition metal-catalyzed reactions have emerged as powerful and versatile tools for the synthesis of arylboronic acids. These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional organometallic approaches. google.comalfa-chemistry.com

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that has become a premier method for synthesizing arylboronic esters. alfa-chemistry.comorganic-chemistry.org This reaction involves the coupling of an aryl halide or triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. alfa-chemistry.comorganic-chemistry.orgmdpi.com The resulting pinacol (B44631) boronic esters are stable, can be purified by chromatography, and serve as versatile coupling partners in subsequent reactions like the Suzuki-Miyaura coupling. organic-chemistry.orgrsc.org

A key aspect of the Miyaura borylation is the choice of base, with potassium acetate (B1210297) (KOAc) being a widely used and effective option. organic-chemistry.org The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronate ester and regenerate the active catalyst. alfa-chemistry.com The mild conditions of the Miyaura borylation make it suitable for substrates with various functional groups that might not be compatible with Grignard or organolithium reagents. organic-chemistry.org

| Catalyst System | Key Reagents | Base | Product |

| Palladium Catalyst (e.g., PdCl₂(dppf)) | Aryl halide, Bis(pinacolato)diboron (B₂pin₂) | Potassium Acetate (KOAc) | Arylboronic acid pinacol ester |

While the use of diboron reagents like B₂pin₂ is prevalent, direct coupling with diboronic acid itself or its derivatives has also been explored. nih.govnih.gov These methods aim to provide a more atom-economical route to boronic acids by avoiding the formation of the pinacol byproduct. nih.gov The development of catalytic systems, often involving palladium or other transition metals like nickel, enables the direct synthesis of arylboronic acids from aryl halides. nih.govresearchgate.net

These reactions offer the advantage of producing the boronic acid directly, which can then be used in subsequent transformations without the need for a separate hydrolysis step. nih.gov Research in this area continues to focus on developing more efficient and environmentally friendly protocols for the synthesis of these important chemical building blocks.

Direct C-H Borylation of Arenes

Direct C-H borylation is a powerful and atom-economical method for creating carbon-boron bonds, transforming ubiquitous C-H bonds directly into valuable boronic esters or acids. kyoto-u.ac.jprsc.org This approach has become a fundamental tool in modern synthesis due to the versatility of the resulting organoboron compounds. rsc.orgrsc.org The most common catalytic systems for arene C-H borylation involve transition metals, particularly iridium and rhodium. researchgate.netnih.gov

Iridium-based catalysts, often used with bipyridine-type ligands, are highly effective for the borylation of a wide range of aromatic substrates. researchgate.netacs.org The regioselectivity of these reactions is typically governed by steric factors, favoring borylation at the least hindered position. kyoto-u.ac.jprsc.org For monosubstituted benzenes, this often results in a mixture of meta and para isomers. kyoto-u.ac.jp While powerful, controlling the site-selectivity, especially for achieving specific distal (meta or para) functionalization, remains a significant challenge. researchgate.net The general mechanism involves the activation of a C-H bond by the metal complex, followed by the formation of the C-B bond. acs.org Metal-free approaches, sometimes involving borenium ions, have also been developed, though they are often limited to electron-rich arenes. researchgate.net

Key Features of Direct C-H Borylation| Feature | Description | Common Catalysts | Primary Selectivity Driver | Reference |

|---|---|---|---|---|

| Atom Economy | Converts existing C-H bonds directly to C-B bonds, minimizing waste. | Iridium, Rhodium | N/A | kyoto-u.ac.jprsc.org |

| Catalysis | Predominantly uses transition-metal catalysts to facilitate the reaction. | [Ir(cod)Cl]₂, [Rh(cod)Cl]₂ | Catalyst structure and ligands | researchgate.netnih.gov |

| Regioselectivity | The position of borylation on the aromatic ring is a key challenge. | Iridium/bipyridine systems | Steric hindrance at the reaction site. | kyoto-u.ac.jprsc.org |

| Substrate Scope | Applicable to a wide range of arenes, though efficiency can vary. | Iridium catalysts | Electronic properties of the substrate. | kyoto-u.ac.jp |

Targeted Synthesis of (4-(2-Bromoethyl)phenyl)boronic Acid

The specific synthesis of this compound is not commonly detailed as a standard procedure, requiring the adaptation of known synthetic transformations.

A logical precursor to the target molecule is phenethylboronic acid. sigmaaldrich.com A direct approach would involve the selective bromination of the ethyl side chain. However, direct bromination of the free boronic acid can lead to halodeboronation, where the boronic acid group is replaced by a bromine atom. wikipedia.orgchemicalbook.com Therefore, protection of the boronic acid moiety, typically as a pinacol ester, would be necessary before performing a radical-initiated side-chain bromination using a reagent like N-Bromosuccinimide (NBS) with a radical initiator. Following the bromination of the protected precursor, deprotection would yield the final product.

The synthesis of the isomeric compound, 4-(bromomethyl)phenylboronic acid, is well-established and can offer strategic insights. bloomtechz.comscbt.com This isomer is often prepared by the radical bromination of 4-tolylboronic acid. Adapting this method, one could envision a similar transformation starting with 4-ethylphenylboronic acid. The benzylic position of the ethyl group would be brominated under radical conditions to yield (4-(1-bromoethyl)phenyl)boronic acid. A subsequent, more complex, multi-step sequence would be required to isomerize or replace this with the desired 2-bromoethyl structure, making this a less direct adaptation. A more feasible route involves starting with 1-bromo-4-(2-bromoethyl)benzene (B154583) and converting the aryl bromide into a boronic acid via lithium-halogen exchange followed by reaction with a borate ester, a strategy used for synthesizing various phenylboronic acids. nih.gov

Developing a novel and efficient synthesis for this compound would likely involve a multi-step pathway starting from readily available materials. A plausible and robust route is the Miyaura borylation. mdpi.com This reaction would involve the palladium-catalyzed cross-coupling of a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), with a suitable aryl halide precursor like 1-bromo-4-(2-bromoethyl)benzene. nih.gov This method is widely used for its high functional group tolerance and generally good yields. mdpi.comorganic-chemistry.org The reaction produces the pinacol ester of the target boronic acid, which can then be hydrolyzed to the final product.

Another established method is the reaction of an organometallic intermediate with a borate ester. wikipedia.orgchemicalbook.com This involves first converting 1-bromo-4-(2-bromoethyl)benzene into its Grignard reagent (organomagnesium) or an organolithium species. This highly reactive intermediate is then treated with a trialkyl borate, such as trimethyl borate, at low temperatures, followed by acidic workup to hydrolyze the resulting boronate ester to the desired boronic acid. nih.govchemicalbook.com

Protecting Group Strategies for Boronic Acid Moiety in Synthesis

The boronic acid group can be sensitive to various reaction conditions, often undergoing decomposition via protodeboronation or oxidation. acs.org Therefore, the use of protecting groups is a crucial strategy in multi-step syntheses.

The most common and effective protecting group for boronic acids is the pinacol ester, forming a five-membered cyclic boronate ester. chem-station.com These esters, often abbreviated as Bpin, are significantly more stable than their corresponding free boronic acids. researchgate.net They are generally stable enough to withstand purification by column chromatography on silica (B1680970) gel and are less prone to dehydration, which can form boroxine (B1236090) anhydrides. chem-station.comrsc.org The formation of pinacol boronate esters is typically achieved by a condensation reaction between the boronic acid and pinacol, often with the removal of water to drive the reaction to completion. wikipedia.org Alternatively, they are the direct products of widely used reactions like Miyaura borylation. chem-station.commdpi.com

Acidic Hydrolysis : Treatment with aqueous acid can hydrolyze the ester, although this can sometimes be difficult and may require heating. acs.orgchem-station.com

Oxidative Cleavage : A common and effective method involves the use of sodium periodate (B1199274) (NaIO₄) to oxidatively cleave the pinacol byproduct, which helps drive the equilibrium towards the free boronic acid. researchgate.net

Fluoride-Mediated Deprotection : Reaction with potassium hydrogen difluoride (KHF₂) can convert the pinacol ester into a trifluoroborate salt. acs.org These salts are often more stable than the free boronic acid and can be easily converted to the acid in a subsequent step. reddit.com

Transesterification : In some cases, transesterification with an excess of another diol or with reagents like diethanolamine (B148213) can be used to remove the pinacol group. acs.orgreddit.com

Comparison of Pinacol Boronic Ester Deprotection Methods| Method | Reagents | Key Advantages | Potential Drawbacks | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | Aqueous acid (e.g., HCl) | Simple, inexpensive reagents. | Can be slow; may require harsh conditions (heat); risk of protodeboronation. | acs.orgchem-station.com |

| Oxidative Cleavage | NaIO₄, often in a solvent mixture like acetone/water. | Efficiently drives the reaction by consuming the pinacol byproduct. | Requires an additional reagent and workup step. | researchgate.net |

| Fluoride-Mediated | KHF₂ | Forms stable trifluoroborate salt intermediate; can be mild. | Two-step process to get to the free boronic acid. | reddit.comacs.org |

| Transesterification | Diethanolamine (DEA) | Can be effective for certain substrates. | May not be universally applicable; can be less reliable. | acs.orgreddit.com |

Utilization of Diethanolamine Boronates

The inherent instability of some boronic acids can present challenges for their storage, handling, and purification. nih.gov To address this, boronic acids can be converted into more stable derivatives. One effective strategy is the formation of diethanolamine (DEA) boronates, also known as dioxazaborocanes or DABO boronates. nih.govresearchgate.net These compounds are typically air-stable, crystalline solids that are easier to handle and purify than their free boronic acid counterparts. nih.govnih.gov The use of diethanolamine boronates has been shown to be a facile, robust, and scalable method, with applications in large-scale industrial synthesis. researchgate.netsci-hub.se

The synthesis of the diethanolamine boronate of this compound can be achieved through a straightforward complexation or transesterification reaction. The general procedure involves reacting the boronic acid, or a corresponding boronic ester (such as a pinacol ester), with diethanolamine. nih.govresearchgate.net

A common method involves stirring the boronic acid with diethanolamine in a solvent like dichloromethane (B109758) at room temperature. nih.gov This process typically results in the precipitation of the diethanolamine boronate as a solid, which can then be isolated in high purity through simple filtration and recrystallization. nih.gov This approach avoids the need for more complex purification techniques like chromatography. nih.gov

Alternatively, if this compound is prepared as its pinacol ester, the diethanolamine boronate can be formed via a transesterification reaction. researchgate.netvt.edu This two-step protocol, involving the deprotection of a pinacolyl boronic ester via a diethanolamine-protected intermediate, offers advantages such as mild reaction conditions and ease of product isolation. vt.edu Major pharmaceutical companies have successfully employed the strategy of isolating crystalline diethanolamine boronic esters to improve the quality and efficiency of subsequent reactions, such as Suzuki-Miyaura couplings. sci-hub.sesci-hub.se

These stable diethanolamine adducts serve as excellent surrogates for the free boronic acid in cross-coupling reactions. nih.gov They can often be used directly, with the DEA group being hydrolyzed in situ under the reaction conditions to regenerate the active boronic acid for the catalytic cycle. nih.govresearchgate.net

Table 1: Synthesis of this compound Diethanolamine Ester

This table outlines the reactants and product for the conversion of this compound into its stable diethanolamine boronate derivative based on general procedures.

| Reactant/Product | Compound Name | Role | Typical Form |

| Starting Material | This compound | Substrate | Solid |

| Reagent | Diethanolamine | Complexing Agent | Liquid |

| Product | 2-(4-(2-Bromoethyl)phenyl)- nih.govnih.govorgsyn.orgorganic-chemistry.orgdioxazaborocane | Stable Boronic Acid Surrogate | Crystalline Solid |

Applications in Advanced Organic Synthesis and Chemical Biology Research

(4-(2-Bromoethyl)phenyl)boronic Acid as a Building Block for Complex Molecules

The dual functionality of this compound allows for its strategic incorporation into complex molecular frameworks, serving as both a cornerstone for building carbon skeletons and a linker for attaching other functional components.

Construction of Carbon-Carbon and Carbon-Boron Bonds in Polycyclic Systems

The phenylboronic acid portion of the molecule is instrumental in the synthesis of polycyclic aromatic systems and other complex carbocyclic structures. Through the Suzuki-Miyaura cross-coupling reaction, the boronic acid reacts with aryl or vinyl halides to form new carbon-carbon bonds. This strategy is fundamental for extending aromatic systems or linking different cyclic moieties together. The bromoethyl group can remain intact during this process, serving as a latent functional group for subsequent transformations to build additional rings or attach side chains, thereby completing the polycyclic system.

Table 1: Application in Suzuki-Miyaura Cross-Coupling

| Reactant A | Reactant B | Catalyst/Conditions | Bond Formed | Significance in Polycyclic Synthesis |

|---|---|---|---|---|

| This compound | Aryl Halide (e.g., Bromonaphthalene) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl-Aryl (C-C) | Enables the fusion or connection of aromatic rings to create extended polycyclic aromatic hydrocarbons (PAHs) or biaryl systems. |

Synthesis of Heterocyclic Compounds (e.g., Pyridine, Pyrazine, Pyrimidine, Isoquinoline Derivatives)

This building block offers multiple pathways for the synthesis of diverse heterocyclic compounds. The primary method involves the Suzuki coupling, where the boronic acid is coupled with a halogenated heterocycle (such as 2-bromopyridine or 5-bromopyrimidine) to introduce the (4-(2-bromoethyl)phenyl) substituent mdpi.comarkat-usa.org. This approach is modular and allows for the synthesis of a wide library of derivatives. Alternatively, the bromoethyl group can be utilized to alkylate a nitrogen atom within a heterocyclic core (e.g., pyridine or isoquinoline), tethering the phenylboronic acid moiety to the heterocycle through a flexible ethyl linker mdpi.comsigmaaldrich.comorganic-chemistry.org.

Table 2: Strategies for Heterocycle Synthesis

| Target Heterocycle | Synthetic Strategy | Role of this compound | Example Reaction Partner |

|---|---|---|---|

| Pyridine Derivatives | Suzuki Coupling | Source of the aryl group | Halogenated Pyridine |

| Pyrazine Derivatives | Suzuki Coupling | Source of the aryl group | Halogenated Pyrazine mdpi.com |

| Pyrimidine Derivatives | Suzuki Coupling | Source of the aryl group | Halogenated Pyrimidine nih.gov |

| Isoquinoline Derivatives | N-Alkylation | Alkylating agent via its bromoethyl group | Isoquinoline |

Role in the Synthesis of Chiral Catalysts for Asymmetric Reactions (e.g., Michael Addition, Henry Reactions)

Boronic acids can function as Lewis acid catalysts, activating substrates towards nucleophilic attack nih.govacs.orgresearchgate.net. To achieve asymmetry, the boronic acid moiety can be incorporated into a chiral environment. The bromoethyl group of this compound is an ideal covalent handle for attaching the catalytic boronic acid unit to a chiral scaffold, such as a chiral amine or alcohol derived from natural products or asymmetric synthesis. Once integrated, these chiral boronic acid catalysts can create a stereochemically defined pocket to control the facial selectivity of reactions like the Michael addition or Henry (nitro-aldol) reaction, leading to enantiomerically enriched products orgsyn.org.

Polymer Synthesis and Functional Material Design

The bifunctional nature of this compound makes it a valuable monomer or cross-linker in materials science nih.govsemanticscholar.org. The bromoethyl group can participate in various polymerization reactions, such as polycondensation with diamines or diols, or it can be used to graft the phenylboronic acid unit onto an existing polymer backbone. The resulting polymers possess responsive properties due to the boronic acid's ability to form reversible covalent bonds with diols, such as those found in sugars. This has led to the design of "smart" materials like glucose-responsive hydrogels for drug delivery birmingham.ac.uk. A similar compound, 4-(bromomethyl)phenylboronic acid, has been used to create cross-linkers for reactive oxygen species (ROS)-responsive polymers, highlighting the utility of the halo-alkyl group in creating functional materials acs.orgbloomtechz.com.

Table 3: Potential Polymerization Applications

| Polymerization Method | Role of Bromoethyl Group | Role of Boronic Acid Group | Resulting Material Function |

|---|---|---|---|

| Polycondensation | Reacts with nucleophilic co-monomers (e.g., diamines, diols) | Provides stimuli-responsive side chains | pH- or sugar-responsive polymers |

| Grafting-to | Reacts with functional sites on a pre-formed polymer | Imparts diol-binding capability | Functionalized surfaces or hydrogels |

| Cross-linking | Reacts with polymer chains to form a network | Confers stimuli-responsive properties to the network | Self-healing or degradable materials acs.org |

Development of Chemosensors and Chemical Probes

The inherent reactivity of the boronic acid group towards specific analytes has positioned it as a cornerstone in the design of chemosensors. This compound acts as a fundamental building block, providing the recognition element that can be linked to a signaling unit.

Design of Boronic Acid-Functionalized Systems for Analyte Detection (e.g., Glucose, Hydrogen Peroxide, Fluoride Ions)

Phenylboronic acid (PBA) is a well-established molecular recognition motif for various biologically and environmentally important analytes. The bromoethyl group on this compound allows this sensing unit to be covalently attached to fluorophores, chromophores, or surfaces to create functional sensor systems nih.gov.

Glucose Detection: Boronic acids reversibly bind with 1,2- or 1,3-diols, a structural feature present in glucose and other saccharides, to form cyclic boronate esters nih.govresearchgate.netnih.gov. When the PBA moiety is conjugated to a fluorescent molecule, this binding event can alter the electronic properties of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength, enabling quantitative glucose measurement birmingham.ac.uknih.gov.

Hydrogen Peroxide (H₂O₂) Detection: The carbon-boron bond in arylboronic acids is susceptible to oxidation by H₂O₂, which converts the boronic acid into a phenol researchgate.netnih.govnih.govacs.org. This irreversible transformation is highly specific and can be used to design "turn-on" or "turn-off" fluorescent probes. The bromoethyl group allows the PBA-based trigger to be attached to a quenched fluorophore, which releases its fluorescence upon oxidation researchgate.netnih.gov.

Fluoride Ion Detection: The boron atom in boronic acid is Lewis acidic and can interact strongly with Lewis bases, particularly the highly electronegative fluoride ion (F⁻) nih.gov. This binding event changes the hybridization of the boron atom from sp² to sp³, which can be transduced into an optical or electrochemical signal if the PBA unit is part of a larger reporter system nih.gov.

Table 4: Boronic Acid-Based Chemosensor Design

| Target Analyte | Sensing Mechanism | Role of this compound | Expected Signal Change |

|---|---|---|---|

| Glucose | Reversible formation of a cyclic boronate ester with cis-diols. nih.govnih.gov | Provides the diol-binding site; bromoethyl group links it to a reporter molecule. | Modulation of fluorescence or color upon glucose binding. |

| Hydrogen Peroxide (H₂O₂) | Irreversible oxidation of the boronic acid to a phenol. nih.govnih.gov | Acts as a reactive trigger; bromoethyl group links it to a signaling unit. | "Turn-on" or ratiometric fluorescence signal. |

| Fluoride Ions (F⁻) | Lewis acid-base interaction, forming a fluoroboronate complex. nih.gov | Serves as the fluoride receptor; bromoethyl group links it to a transducer. | Change in absorbance, fluorescence, or electrochemical potential. |

Applications in Fluorescence Imaging and Mass Spectrometry Probes

This compound is a valuable precursor for the synthesis of molecular probes used in fluorescence imaging and mass spectrometry. Boronic acids are well-established as recognition motifs for carbohydrates, as they can form reversible covalent bonds with 1,2- or 1,3-diols present in sugars rsc.org. This property allows them to be used in probes that can target and image glycosylated biomolecules, which are often overexpressed on the surface of cancer cells rsc.org.

The specific utility of this compound lies in its role as a bifunctional linker. The bromoethyl group provides a reactive handle for covalently attaching the phenylboronic acid core to a reporter molecule, such as a fluorophore or a mass tag rsc.org. This synthetic strategy enables the construction of targeted imaging agents. For instance, a fluorescent dye can be modified to bear the this compound moiety, creating a probe that can selectively bind to cell surface carbohydrates and be visualized using fluorescence microscopy rsc.orgrsc.org.

Similarly, in mass spectrometry imaging techniques like secondary ion mass spectrometry (SIMS), boron can be used as a marker for high-resolution imaging of biological samples nih.gov. By attaching a boron-containing tag like this compound to a targeting molecule (e.g., a nanobody), researchers can visualize the distribution of specific proteins within a cell nih.gov. The bromoethyl group facilitates the stable, covalent conjugation required for these advanced imaging applications.

| Probe Component | Function | Relevant Moieties on this compound |

| Targeting Moiety | Binds to specific biological molecules (e.g., carbohydrates). | Boronic acid group [-B(OH)₂] |

| Reporter Tag | Generates a detectable signal (e.g., fluorescence, mass). | Covalently attached via the bromoethyl group [-CH₂CH₂Br] |

| Linker | Connects the targeting moiety and the reporter tag. | The phenyl and ethyl backbone of the compound |

Utility in Drug Lead Compound Synthesis and Chemical Biology Studies

The structural features of this compound make it an exceptionally useful tool in medicinal chemistry and chemical biology for the synthesis and study of potential therapeutic agents.

Boronic acids are considered essential building blocks in the generation of chemical libraries for the discovery of new bioactive molecules chemrxiv.orgnih.govchemrxiv.org. Their primary utility stems from their participation in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds chemrxiv.org.

This compound offers two orthogonal points for diversification, making it highly valuable for library synthesis.

Boronic Acid Handle : This group can be used in a Suzuki-Miyaura coupling reaction with an aryl or heteroaryl halide to generate a diverse set of core scaffolds.

Bromoethyl Handle : The bromoethyl group can subsequently react with a variety of nucleophiles (e.g., amines, thiols, phenols) in an alkylation reaction to introduce a second vector of diversity.

This dual reactivity allows chemists to rapidly synthesize a large number of structurally distinct compounds from a common intermediate, which is a cornerstone of modern drug discovery and the exploration of structure-activity relationships (SAR) nih.govresearchgate.net.

Phosphonium salts are a class of compounds with applications in chemical biology, including their use as mitochondrial-targeting agents and as cytotoxic compounds against certain cancer cell lines nih.gov. Boronated phosphonium salts can be synthesized by the reaction of a phosphine, such as triphenylphosphine, with an alkyl halide nih.gov.

This compound serves as the boron-containing alkyl halide precursor in this reaction. The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion and forming a stable carbon-phosphorus bond. This quaternization reaction yields a (4-(2-triphenylphosphonio)ethyl)phenylboronic acid salt. Such molecules combine the diol-binding capability of the boronic acid with the biological properties of the phosphonium cation, making them interesting candidates for further investigation in chemical biology nih.govnih.gov.

While direct, documented reactions of this compound with adenine are not extensively reported in the surveyed literature, the chemical principles suggest a clear potential for such interactions. The bromoethyl group is a classic alkylating agent capable of reacting with nucleophilic nitrogen atoms found in the adenine ring system.

This alkylation could lead to the formation of novel adenine derivatives. Given that adenine is a core component of ATP, which is the substrate for a vast number of enzymes including kinases, such modified molecules could act as enzyme inhibitors. By covalently attaching a phenylboronic acid moiety to an adenine scaffold, it may be possible to design inhibitors that target the ATP-binding site of kinases, many of which are implicated in inflammatory and oncogenic signaling pathways. This synthetic route represents a plausible strategy for generating novel compounds for screening for anti-inflammatory or antitumor activities.

One of the most significant applications of arylboronic acids in medicinal chemistry is in the rational design of enzyme inhibitors. The boronic acid moiety can act as a "warhead" that forms a reversible covalent bond with nucleophilic serine or threonine residues in the active site of certain enzymes nih.govnih.gov.

A prime example is the inhibition of autotaxin (ATX), an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in inflammation, fibrosis, and tumor progression nih.govpnas.org. The active site of ATX contains a critical threonine residue (T210) nih.gov. Researchers found that replacing a carboxylic acid group on an inhibitor scaffold with a boronic acid group dramatically increased inhibitory potency by over 100-fold, with some compounds reaching nanomolar efficacy pnas.orgacs.orgresearchgate.net.

| Enzyme Target | Inhibitor Component | Role of this compound | Resulting Activity |

| Autotaxin (ATX) | Boronic Acid "Warhead" | Provides the boronic acid moiety to bind the active site threonine (T210). | Potent inhibition of LPA production pnas.orgacs.org. |

| Autotaxin (ATX) | Linker | Provides a flexible ethylphenyl linker to connect the warhead to the inhibitor scaffold. | Allows for optimization of binding affinity through SAR studies. |

Integration into Peptidomimetics and Bioconjugation Strategies

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule like a peptide or protein, to create a new construct with combined or enhanced properties rsc.orgresearchgate.net. This compound is an ideal reagent for such strategies due to its dual, orthogonally reactive functional groups acs.org.

The bromoethyl group serves as an electrophilic handle for forming stable, covalent bonds with nucleophilic amino acid side chains. For example, it can react with the thiol group of a cysteine residue or the amine group of a lysine residue in a peptide or protein. This reaction results in the stable attachment of the phenylboronic acid moiety to the biomolecule.

Once conjugated, the boronic acid group can serve several purposes:

As a recognition element : It can be used to target the bioconjugate to glycosylated structures on cell surfaces through its interaction with cis-diols rsc.org.

As a dynamic linker : It can form reversible covalent bonds with other diol-containing molecules or salicylhydroxamic acids, allowing for the creation of stimuli-responsive bioconjugates acs.orgnih.gov.

As a therapeutic payload : The boronic acid itself can be the active component, as seen in enzyme inhibitors researchgate.net.

This ability to first covalently attach to a peptide backbone and then use the boronic acid for a secondary interaction makes this compound a sophisticated tool for creating advanced peptidomimetics and multifunctional bioconjugates for therapeutic and diagnostic applications acs.org.

Functionalization of Synthetic Peptides with Boronic Acid Moieties

The incorporation of boronic acid moieties into peptides is a powerful strategy for developing novel biological tools and therapeutic agents. nih.gov Boronic acids can act as bioisosteres for carboxylic acids and can form reversible covalent bonds with diols, such as those found in sugars, or with specific amino acid side chains in proteins. nih.gov This has led to the development of peptide-boronic acids (PBAs) as potent enzyme inhibitors, with drugs like bortezomib and ixazomib being prominent examples used in cancer therapy. nih.govnih.gov

The synthesis of peptides functionalized with boronic acids can be achieved through various methods, including solid-phase peptide synthesis (SPPS). acs.orgsemanticscholar.org In this context, a reagent like this compound can be utilized to introduce the boronic acid functionality onto a peptide. The bromoethyl group allows for subsequent conjugation or cyclization reactions. A common strategy involves the use of Fmoc-protected α-aminoboronic acids as building blocks in SPPS. nih.govresearchgate.net This approach facilitates the creation of a diverse range of peptide sequences with high purity. researchgate.net

Researchers have developed methods for the solid-phase synthesis of peptides with C-terminal boronic acids using commercially available resins like 1-glycerol polystyrene resin. acs.orgacs.org This methodology is compatible with standard Fmoc chemistry and provides a straightforward route to various PBAs without requiring complex purification steps. acs.orgmdpi.com The ability to modify peptides at the N-terminus, side chains, or backbone using boronic acids opens up avenues for modulating their stability, solubility, and interaction with biological targets. nih.gov

Table 1: Synthetic Approaches for Peptide-Boronic Acids (PBAs)

| Synthesis Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Building Block Approach | Incorporation of pre-synthesized Fmoc-protected α-aminoboronic acid monomers during solid-phase peptide synthesis (SPPS). | Allows for precise placement of the boronic acid moiety within the peptide sequence. Compatible with automated synthesis. | nih.gov |

| On-Resin Borylation | Introduction of the boronic acid group to a resin-bound peptide, for instance, through a Miyaura borylation reaction. | Useful for creating biaryl-bridged macrocyclic peptides via subsequent intramolecular cross-coupling. | nih.gov |

| C-Terminal Anchoring | Immobilization of an aminoboronic acid onto a specialized resin (e.g., 1-glycerol polystyrene) followed by standard SPPS. | Provides a convenient and high-yield method for synthesizing peptides with a C-terminal boronic acid. | acs.orgacs.org |

Strategies for Subcellular Targeting and Delivery Using Boronic Acid Tags

Effective delivery of therapeutic and diagnostic agents to specific subcellular compartments is a major challenge in cell biology and medicine. Boronic acid tags have emerged as a novel tool for this purpose. nih.govnih.gov Their ability to interact with the dense layer of polysaccharides (the glycocalyx) that coats mammalian cells provides a mechanism for cellular uptake. nih.govacs.org

Research has shown that simple aromatic boronic acid motifs can act as non-peptidic signals for active nuclear targeting. nih.govnih.gov Proteins that are synthetically modified with these boronate tags are trafficked to the nucleus through the importin α/β pathway. nih.gov This strategy is powerful enough to deliver proteins that are too large to diffuse passively through nuclear pores. nih.gov This boronate-mediated pathway represents a completely synthetic strategy for achieving active intracellular targeting, offering a versatile platform for localizing proteins and other payloads within the cell. nih.gov

The mechanism relies on the reversible formation of boronate esters with 1,2- and 1,3-diols present in the saccharides of the glycocalyx. nih.govacs.org This interaction can facilitate the cellular uptake of conjugated molecules. Once inside the cell, the cargo can be released. This strategy has been used to enhance the cytosolic delivery of proteins, demonstrating that boronates can serve as non-cationic carriers for polar macromolecules. nih.gov The use of boronic acids in this manner provides a promising approach for directing therapeutics to their site of action, potentially increasing efficacy while minimizing off-target effects. nih.gov

Table 2: Research Findings on Boronic Acid-Mediated Delivery

| Cargo Delivered | Boronic Acid Strategy | Key Finding | Reference |

|---|---|---|---|

| Green Fluorescent Protein (GFP) | Conjugation with benzyl boronic acid moieties. | Active transport to the nucleus via the importin α/β pathway was observed. | nih.gov |

| Ribonuclease A (RNase A) | Modification with pendant boronic acids. | Enhanced cytosolic delivery and subsequent cytotoxicity in human erythroleukemia cells. | nih.govacs.org |

| Chymotrypsin | Conjugation with benzyl boronate tags. | Effective delivery to the nucleus, demonstrating the strategy's versatility for proteins not typically found in that organelle. | nih.gov |

| Various Proteins (BSA, Ovalbumin, etc.) | Complexation with boronic acid-engineered gold nanoparticles. | Successful delivery into the cell cytosol with maintained protein bioactivity. | rsc.org |

Combinatorial Library Design Using Boronic Acid Peptides

Combinatorial chemistry is a powerful technique for discovering new molecules with desired biological activities. wikipedia.org Dynamic combinatorial chemistry (DCC), in particular, uses reversible reactions to generate libraries of compounds that can adapt their composition in the presence of a biological target. wikipedia.org Boronic acid-containing peptides are well-suited for the construction of such libraries due to the reversible nature of boronate ester formation. wikipedia.org

The synthesis of diverse libraries of peptide-boronic acids (PBAs) is now more accessible due to advances in solid-phase synthesis. nih.govrsc.org By using a versatile building-block approach with various Fmoc-α-aminoboronates, it is possible to create large and complex libraries of PBAs. nih.gov These libraries can then be screened for a variety of functions, such as enzyme inhibition or molecular recognition. The automation of these synthetic steps holds significant potential for exploring novel chemical space and biomolecular interactions. rsc.org

One notable application is the creation of synthetic lectins. acs.orgumassmed.edu Lectins are proteins that bind to specific carbohydrate structures. Synthetic lectin libraries, incorporating boronic acids into a peptide scaffold, have been designed to selectively recognize glycoproteins. mdpi.comacs.org By screening these combinatorial libraries, researchers can identify specific peptide sequences that bind with high selectivity to different glycoproteins, which has potential applications in diagnostics, particularly for cancer, where cell surface glycosylation patterns are altered. acs.org

Table 3: Applications of Boronic Acid Peptide Libraries

| Library Type | Application | Principle | Reference |

|---|---|---|---|

| Synthetic Lectin Library | Selective glycoprotein recognition. | Boronic acid moieties on a peptide scaffold bind to the diol groups of carbohydrates on glycoproteins. | acs.orgumassmed.edu |

| Protease Inhibitor Library | Discovery of potent and selective enzyme inhibitors. | The boronic acid acts as a "warhead" that forms a reversible covalent bond with the catalytic serine or threonine residue in the enzyme's active site. | nih.gov |

| Diverse Peptide-Boronic Acid (PBA) Library | Exploration of novel biomolecular interactions and chemical space. | A diversity-oriented synthesis approach using various aminoboronic acid building blocks allows for the creation of a wide range of structures for screening. | nih.govrsc.org |

Advanced Analytical and Characterization Methodologies in Research on 4 2 Bromoethyl Phenyl Boronic Acid

Spectroscopic Characterization for Mechanistic Insights and Structural Elucidation

Spectroscopic methods are indispensable tools in the study of (4-(2-Bromoethyl)phenyl)boronic acid, offering detailed information about its molecular structure and reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of this compound. Both ¹H and ¹¹B NMR are particularly informative.

¹H NMR spectroscopy allows for the precise mapping of the proton environment within the molecule. The aromatic protons typically appear as a set of doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The ethyl bridge gives rise to two triplets, corresponding to the methylene (B1212753) group adjacent to the bromine atom and the methylene group attached to the phenyl ring. The acidic protons of the boronic acid group (B(OH)₂) often present as a broad singlet, which can exchange with deuterium (B1214612) in deuterated solvents. Monitoring the shifts and disappearance of starting material signals and the appearance of new product signals in real-time allows for precise reaction tracking.

¹¹B NMR spectroscopy is a highly effective tool for directly observing the boron atom. nsf.govnih.govresearchgate.net The chemical shift of the boron nucleus is sensitive to its coordination environment. nsf.govnih.govresearchgate.net For this compound, a signal characteristic of a trigonal planar, sp²-hybridized boronic acid would be expected. researchgate.netmdpi.com Upon reaction, for instance, in the formation of a boronate ester, this signal would shift significantly upfield, indicating a change to a tetrahedral, sp³-hybridized boron center. nsf.govresearchgate.netmdpi.com This makes ¹¹B NMR an excellent method for confirming the success of reactions involving the boronic acid moiety and for studying dynamic equilibria. nih.govmdpi.com

Table 1: Representative ¹H and ¹¹B NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~7.8 | d | 2H | Aromatic (ortho to -B(OH)₂) |

| ¹H | ~7.3 | d | 2H | Aromatic (ortho to -CH₂CH₂Br) |

| ¹H | ~3.6 | t | 2H | -CH₂Br |

| ¹H | ~3.1 | t | 2H | Ar-CH₂- |

| ¹H | ~8.0 | br s | 2H | B(OH)₂ |

| ¹¹B | ~27-30 | s | - | B(OH)₂ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to specific bond vibrations.

The presence of the boronic acid group is confirmed by a strong, broad absorption band for the O-H stretch, typically in the region of 3200-3600 cm⁻¹. The B-O stretching vibration usually appears as a strong band around 1350 cm⁻¹. The aromatic ring is identified by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Finally, the bromoethyl group is characterized by the C-Br stretching vibration, which is found in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3200-3600 (broad) | O-H stretch | Boronic acid |

| ~3050 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Alkyl |

| 1450-1600 | C=C stretch | Aromatic ring |

| ~1350 | B-O stretch | Boronic acid |

| 500-600 | C-Br stretch | Alkyl halide |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental formula of this compound. By providing a highly accurate mass measurement, HRMS can unequivocally confirm the identity of the synthesized compound, distinguishing it from other potential products with similar nominal masses. This technique is also invaluable for monitoring the progress of a reaction by detecting the masses of reactants, intermediates, and products in a complex mixture. nih.gov The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be readily observable in the mass spectrum, providing further structural confirmation.

Table 3: Expected HRMS Data for this compound

| Ion | Elemental Formula | Calculated Exact Mass |

| [M+H]⁺ | C₈H₁₁⁷⁹BBrO₂ | 228.9982 |

| [M+H]⁺ | C₈H₁₁⁸¹BBrO₂ | 230.9962 |

| [M+Na]⁺ | C₈H₁₀⁷⁹BBrNaO₂ | 250.9801 |

| [M+Na]⁺ | C₈H₁₀⁸¹BBrNaO₂ | 252.9781 |

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures, ensuring a high degree of purity for subsequent use.

Flash chromatography is a widely used technique for the rapid and efficient purification of synthetic intermediates and final products on a preparative scale. biotage.com For this compound, which is a moderately polar compound, silica (B1680970) gel is a common choice for the stationary phase. researchgate.net A gradient elution system, typically starting with a non-polar solvent (e.g., hexane (B92381) or heptane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether), is employed to separate the target compound from non-polar byproducts and highly polar impurities. biotage.comresearchgate.net Careful monitoring of the fractions using thin-layer chromatography (TLC) allows for the isolation of the pure compound.

For applications requiring exceptionally high purity, such as in the synthesis of modified peptides, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. teledynelabs.comnih.gov This technique offers superior resolution compared to flash chromatography. nih.gov Reversed-phase HPLC, using a C18-functionalized silica stationary phase, is commonly employed. teledynelabs.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often with an acidic modifier such as trifluoroacetic acid (TFA) to improve peak shape. teledynelabs.comnih.gov A shallow gradient of the organic solvent allows for the fine separation of the desired product from closely related impurities. This technique is particularly crucial when this compound is used to label complex biomolecules like peptides, where purity is critical for the accuracy of subsequent assays. teledynelabs.com

Gas Chromatography (GC) for Reaction Conversion Monitoring

Gas Chromatography (GC) stands as a powerful and widely used analytical technique for monitoring the progress of chemical reactions. Its utility lies in its ability to separate and quantify volatile and thermally stable compounds from a reaction mixture, thereby providing real-time or near-real-time data on the consumption of reactants and the formation of products. In the context of syntheses involving this compound, GC analysis is instrumental in optimizing reaction conditions and maximizing yields.

The principle of GC involves the partitioning of analytes between a stationary phase, typically a high-boiling-point liquid coated on an inert solid support within a column, and a mobile phase, which is an inert gas such as helium or nitrogen. Compounds with a higher affinity for the mobile phase travel through the column more quickly and are detected earlier, resulting in a chromatogram that displays peaks corresponding to each component of the mixture. The area under each peak is proportional to the concentration of the respective compound, allowing for quantitative analysis.

In a typical application, a small aliquot of the reaction mixture is withdrawn at specific time intervals. To make the boronic acid more volatile and suitable for GC analysis, it is often derivatized. A common derivatization technique is esterification, for instance, with a diol like pinacol (B44631) to form a more volatile boronic ester. The samples are then injected into the GC instrument. By comparing the peak areas of the starting material, this compound (or its derivative), and the desired product over time, researchers can construct a reaction profile. This profile is critical for determining the reaction rate, identifying the point of completion, and detecting the formation of any byproducts.

For instance, in a Suzuki-Miyaura coupling reaction where this compound is coupled with an aryl halide, GC can be employed to monitor the disappearance of the boronic acid and the appearance of the biphenyl (B1667301) product. The product yield can be accurately determined using an internal standard, a compound added to the reaction mixture in a known concentration that does not interfere with the reaction.

Below is an illustrative data table representing the monitoring of a hypothetical reaction involving this compound using GC.

Table 1: Hypothetical GC Monitoring of a Suzuki-Miyaura Coupling Reaction

| Time (hours) | This compound (Normalized Peak Area) | Product (Normalized Peak Area) | Conversion (%) |

| 0 | 1.00 | 0.00 | 0 |

| 1 | 0.78 | 0.22 | 22 |

| 2 | 0.55 | 0.45 | 45 |

| 4 | 0.21 | 0.79 | 79 |

| 6 | 0.05 | 0.95 | 95 |

| 8 | <0.01 | 0.99 | >99 |

This table is for illustrative purposes to demonstrate the application of GC in reaction monitoring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which collectively dictate the physical and chemical properties of a compound in its solid state. For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would offer profound insights into its molecular geometry and packing in the crystal lattice.

The process of X-ray crystallography involves irradiating a single crystal with a monochromatic beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined with high precision.

For phenylboronic acids, X-ray crystallography has revealed common structural motifs. Phenylboronic acid itself, for example, forms a dimeric structure in the solid state through hydrogen bonding between the hydroxyl groups of two molecules. This self-association is a characteristic feature of many boronic acids. It is highly probable that this compound would exhibit similar hydrogen-bonding patterns, potentially forming dimers or extended polymeric networks. The presence of the bromoethyl group might also influence the crystal packing through weak intermolecular interactions such as halogen bonding or van der Waals forces.

A detailed crystallographic study would provide the exact bond lengths of the C-B, B-O, C-C, and C-Br bonds, as well as the torsion angle between the phenyl ring and the boronic acid group. This information is crucial for understanding the electronic effects of the substituents and for computational modeling studies.

The following table presents hypothetical crystallographic data for this compound, based on typical values for similar organic molecules.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1025 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.48 |

| R-factor | 0.045 |

This table contains hypothetical data for illustrative purposes.

Future Research Directions and Emerging Trends for 4 2 Bromoethyl Phenyl Boronic Acid

Development of More Sustainable and Atom-Economical Synthetic Routes

The principle of atom economy, which emphasizes maximizing the incorporation of all reactant atoms into the final product, is a cornerstone of green chemistry. jocpr.comnih.gov Traditional syntheses of arylboronic acids often involve Grignard reagents with borate (B1201080) esters, a method that can suffer from low atom economy and generate significant waste. wikipedia.org Future research will focus on developing greener synthetic pathways to (4-(2-Bromoethyl)phenyl)boronic acid.

Key areas of development include:

Direct C-H Borylation: This is a highly atom-economical method that involves the direct conversion of a C-H bond on the aromatic ring to a C-B bond, often using an iridium or rhodium catalyst. nih.gov Applying this to a precursor like (2-bromoethyl)benzene (B7723623) would eliminate the need for a pre-halogenated aryl compound, significantly improving the environmental footprint of the synthesis.

Miyaura Borylation: The palladium-catalyzed cross-coupling of aryl halides with diboronic acid reagents is another promising route. nih.gov Starting with 1-bromo-4-(2-bromoethyl)benzene (B154583) and a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) offers a more direct and often higher-yielding alternative to traditional methods. nih.gov

Flow Chemistry: Utilizing flow chemistry for the synthesis can enhance safety, improve reaction control, and suppress side reactions, leading to higher yields and purity. nih.gov This technique is particularly effective for lithium-halogen exchange reactions followed by borylation, minimizing common side products. nih.gov

| Synthetic Route | Key Features | Sustainability Advantage |

| Grignard Reaction | Phenylmagnesium bromide + Trimethyl borate | Established method |

| Miyaura Borylation | Aryl halide + Diboron reagent (e.g., B₂pin₂) | High yields, good functional group tolerance |

| Direct C-H Borylation | Arene + Diboron reagent | Highest atom economy, reduces halogenated waste |

| Flow Chemistry Synthesis | Controlled mixing and temperature | Improved safety, yield, and purity; reduced side reactions |

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis offer mild and efficient alternatives to traditional thermal reactions. Boronic acids have emerged as versatile radical precursors in photocatalytic processes. rsc.orgmaastrichtuniversity.nl The this compound molecule presents two distinct reactive sites for such transformations.

Boronic Acid as a Radical Source: Under visible-light photocatalysis, the boronic acid group can be oxidized to generate an aryl radical. rsc.org This radical can then engage in a variety of coupling reactions, such as Minisci-type reactions to functionalize heterocycles, without the need for harsh reagents. maastrichtuniversity.nl

Transformations at the Bromoethyl Group: The bromoethyl moiety is a classic handle for nucleophilic substitution. However, it can also participate in photocatalytic reactions. For instance, atom transfer radical addition (ATRA) or reductive dehalogenation could be triggered by a suitable photocatalyst, enabling the formation of new carbon-carbon or carbon-heteroatom bonds under mild conditions.

Future work could explore the selective activation of one site over the other by tuning the catalyst and reaction conditions, enabling complex molecular architectures to be built from this versatile starting material. Photocatalytic hydroxylation of the boronic acid is another potential transformation of interest. rsc.org

Advanced Computational Modeling for Predictive Synthesis and Reactivity Design

Computational chemistry is an indispensable tool for understanding and predicting chemical reactivity, thereby accelerating the design of new synthetic routes and functional molecules. unirioja.es For this compound, advanced computational modeling can provide profound insights.

Predicting Reaction Mechanisms: Methods like Density Functional Theory (DFT) can be used to model potential reaction pathways for the synthesis and subsequent transformations of the molecule. nih.govdntb.gov.ua By calculating the activation energies for different routes (e.g., C-H borylation vs. halogen-metal exchange), chemists can identify the most promising experimental conditions.

Understanding Reactivity: Computational models can elucidate the electronic properties of the molecule, predicting the relative reactivity of the C-B bond versus the C-Br bond. This is crucial for designing selective, single-site derivatization reactions. For example, calculating the bond dissociation energies can predict whether a radical reaction is more likely to initiate at the bromoethyl group or elsewhere.

Designing Functional Materials: Modeling can simulate the interaction of the boronic acid group with diols, which is fundamental to its application in sensors and responsive materials. dntb.gov.ua These simulations can predict binding affinities and the responsiveness of potential polymers to stimuli like glucose, guiding the design of new diagnostic tools or drug delivery systems.

| Computational Method | Application for this compound | Predicted Parameters |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and electronic structure | Transition state energies, bond dissociation energies, charge distribution |

| Ab initio methods (e.g., MP2, G3) | Calculating precise thermochemical data | Heats of formation, rotational barriers |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity or material properties | Binding affinity, nucleophilicity |

| Molecular Dynamics (MD) | Simulating behavior in solution or within a polymer matrix | Conformational changes, interaction with solvent/other molecules |

Expansion of Applications in Dynamic Covalent Chemistry and Responsive Materials

Dynamic covalent chemistry involves the formation of reversible covalent bonds, leading to materials that can adapt, self-heal, or respond to external stimuli. The reversible formation of boronate esters from boronic acids and diols is a prime example of a dynamic covalent interaction. wikipedia.org

This compound is an ideal building block for such materials. The bromoethyl group can be used as an anchor to graft the molecule onto a polymer backbone (e.g., via nucleophilic substitution). The resulting polymer, decorated with pendant boronic acid groups, can then be cross-linked with diol-containing polymers (like polyvinyl alcohol) or bioactive polyphenols to form hydrogels. rsc.org

Future research in this area will likely focus on:

Stimuli-Responsive Hydrogels: Creating hydrogels that change their properties (e.g., swell, shrink, or release a payload) in response to specific stimuli like changes in pH or the presence of saccharides such as glucose. This has major implications for developing "smart" drug delivery systems and diagnostic sensors.

Self-Healing Materials: The dynamic nature of the boronate ester bond can be harnessed to create materials that can autonomously repair damage, extending the lifetime and improving the safety of coatings, adhesives, and soft robotics.

Integration into Bioorthogonal Chemistry and Advanced Bioconjugation Techniques

Bioorthogonal chemistry refers to reactions that can be performed in living systems without interfering with native biochemical processes. Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule. The unique reactivity of boronic acids makes them highly suitable for these fields. wikipedia.org

The key lies in the ability of boronic acids to form stable, yet reversible, covalent bonds with 1,2- or 1,3-diols, which are common motifs in biological saccharides found on cell surfaces and glycoproteins like antibodies. rsc.org this compound acts as a heterobifunctional linker:

Targeting: The boronic acid group can selectively bind to diol-containing structures on a biological target.

Conjugation: The bromoethyl group provides a reactive handle for attaching a payload—such as a fluorescent dye for imaging, a photosensitizer for therapy, or a drug molecule for targeted delivery—via a stable, non-reversible bond.

Emerging trends will focus on using this dual functionality to develop sophisticated bioconjugates for diagnostics, therapeutics, and fundamental biological research. This approach could enable the precise labeling of cell surfaces or the targeted delivery of therapeutic agents to specific cell types, opening new frontiers in personalized medicine.

Q & A

Basic: What are the standard synthetic routes for preparing (4-(2-Bromoethyl)phenyl)boronic acid?

The compound is typically synthesized via coupling reactions involving aryl boronic acid precursors. For example, a two-step procedure involves coupling (2,3-dimethoxyphenyl)(piperidin-4-yl)methanol with this compound under basic conditions, followed by pinacol protection to stabilize the boronic acid . Key reagents include potassium persulfate or palladium catalysts in biphasic systems (water/DCM), with yields optimized by controlling reaction time and temperature .

Advanced: How can catalytic methods be optimized for higher atom efficiency in synthesizing this compound?

Rhodium(I) or palladium catalysts (e.g., Pd(OAc)₂) enhance atom efficiency in cross-couplings. For instance, Rh-catalyzed carboxylation with CO₂ avoids stoichiometric bases, achieving >85% yields in some aryl boronic acid derivatives . Optimizing ligand systems (e.g., BINAP) and solvent polarity (MeOH/DMSO) can suppress side reactions like deboronation .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

¹H/¹³C NMR in deuterated solvents (DMSO-d₆, MeOD) is essential. Key signals include:

- ¹H NMR : δ 2.64 ppm (s, CH₃ from acetyl groups) , δ 4.67 ppm (s, -CH₂OH) , δ 2.53 ppm (s, SCH₃) .

- ¹³C NMR : Boron-adjacent carbons appear at δ 140–168 ppm . Confirm purity via absence of boroxin peaks (~δ 7.5 ppm in ¹H NMR) .

Advanced: How does the bromoethyl group influence reactivity in Suzuki-Miyaura cross-couplings?

The bromoethyl moiety acts as a latent electrophile, enabling sequential cross-couplings. For example, the boronic acid participates in initial transmetalation, while the bromide undergoes subsequent substitution. However, competing debromination (via β-hydride elimination) may occur under Pd catalysis, requiring ligand tuning (e.g., SPhos) to suppress side reactions .

Advanced: How should researchers address contradictory yield data in literature (e.g., 62–85% for similar boronic acids)?

Discrepancies arise from:

- Purity of precursors : Commercial boronic acids often contain anhydride impurities, requiring pre-treatment with pinacol .

- Work-up methods : Aqueous extraction removes unreacted boronic acids, while column chromatography may degrade acid-labile groups .

- Catalyst loading : Palladium leaching in low-concentration systems reduces reproducibility . Validate yields via quantitative ¹H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) .

Basic: What are the key stability considerations for handling this compound?

- Moisture sensitivity : Store under inert gas (N₂/Ar) at −20°C.

- Boroxine formation : Avoid prolonged heating (>50°C) or silica gel chromatography; use reverse-phase HPLC for purification .

- pH stability : Decomposes below pH 3; buffer solutions (pH 7–9) stabilize the boronic acid form .

Advanced: What role does this compound play in molecular electronics or conductance studies?

Similar 4-substituted phenyl boronic acids exhibit voltage-dependent conductance in single-molecule junctions. For example, 4-(methylthio)phenyl boronic acid shows distinct conductance peaks at 0.1–0.2 G₀ under 100–200 mV bias, attributed to thiol-gold anchoring . The bromoethyl group in this compound could enable Au-S bond formation for junction stability studies.

Advanced: How can computational modeling predict its binding affinity to biological targets (e.g., tubulin)?

Docking studies with tubulin (PDB: 1SA0) reveal boronic acids form hydrogen bonds with β-tubulin’s Thr179 and Asp177. Compare with combretastatin analogs: Replace hydroxyl with boronic acid to enhance binding entropy (ΔS ~ +15 J/mol·K) but monitor steric clashes with Val238 . MD simulations (AMBER) assess conformational flexibility of the bromoethyl group in hydrophobic pockets .

Basic: What are its applications in sensing or diagnostic platforms?

Boronic acids bind 1,2-diols (e.g., glucose) via reversible esterification. Fluorescent carbon dots functionalized with phenyl boronic acids detect glucose at 9–900 μM, with selectivity over fructose (~10:1) . The bromoethyl group could enable covalent immobilization on Au surfaces for electrochemical biosensors .

Advanced: How to resolve mechanistic ambiguities in its participation in tandem reactions?

Use isotopic labeling (e.g., ¹⁸O-water) to track boronate ester intermediates in cross-couplings. For example, ¹¹B NMR (128 MHz) distinguishes tetrahedral (δ 10–15 ppm) vs. trigonal (δ 25–30 ppm) boron species during transmetalation . Kinetic studies (stopped-flow UV-Vis) reveal rate-limiting steps: Substrate electronic effects (ρ = 2.1) dominate over steric factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.